(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Catalog No.
S14672833
CAS No.
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Product Name

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

IUPAC Name

(4R)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m1/s1

InChI Key

PMMYEEVYMWASQN-SYPWQXSBSA-N

Canonical SMILES

C1C(CNC1C(=O)O)O

Isomeric SMILES

C1[C@H](CNC1C(=O)O)O

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid, widely known as trans-4-hydroxy-L-proline (CAS 51-35-4), is a non-proteinogenic chiral amino acid derivative characterized by a rigid pyrrolidine ring and a stereospecific C4-hydroxyl group [1]. As a foundational chiral pool building block, it is primarily procured for its highly orthogonal functionalization profile, offering an amine, a carboxylic acid, and a precisely oriented hydroxyl handle. This structural configuration dictates its specific aqueous solubility (~361 mg/mL at 25 °C) and makes it an irreplaceable precursor in advanced synthetic workflows, including the manufacturing of conformationally constrained peptidomimetics, VHL-recruiting PROTAC linkers, and recoverable asymmetric organocatalysts [2].

Substituting (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with generic L-proline or its cis-diastereomers critically compromises both processability and target performance [1]. The specific (4R)-hydroxyl group exerts a strong stereoelectronic gauche effect that enforces a Cγ-exo ring pucker, a conformation strictly required to stabilize collagen-mimetic triple helices and rigidify peptide backbones. Furthermore, in targeted protein degradation workflows, L-proline lacks the essential C4-OH attachment vector required to synthesize VHL E3 ligase ligands, rendering it physically incapable of supporting PROTAC chimera assembly [2]. In industrial catalysis, the absence of this hydroxyl handle in L-proline necessitates costly, multi-step protection and deprotection sequences for solid-support immobilization, whereas the 4R-isomer allows for highly efficient, single-step tethering [3].

Orthogonal C4-Hydroxyl Handle for PROTAC VHL Ligand Assembly

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those recruiting the VHL E3 ligase, the C4-hydroxyl group provides an essential, stereospecific attachment point [1]. Unlike L-proline, which only offers N- and C-termini, (4R)-4-Hydroxypyrrolidine-2-carboxylic acid allows for etherification or esterification at the 4-position. This is utilized in standard VHL ligands (e.g., VH032 derivatives) where the 4R stereochemistry precisely directs the linker trajectory toward the target protein [2].

Evidence DimensionOrthogonal functionalization sites for linker attachment
Target Compound Data3 sites (amine, carboxylic acid, strictly oriented 4R-hydroxyl)
Comparator Or BaselineL-proline (2 sites; lacks side-chain attachment point)
Quantified DifferenceProvides the obligatory third vector required for VHL-recruiting PROTAC linker attachment
ConditionsSolid-phase or solution-phase PROTAC linker assembly

Makes this compound an irreplaceable precursor for VHL-based PROTACs, as generic L-proline cannot physically support the required tripartite chimera architecture.

Stereoelectronic Enforcement of Cγ-Exo Ring Pucker in Peptidomimetics

The (4R)-hydroxyl group exerts a strong gauche effect that stereoelectronically restricts the pyrrolidine ring into a Cγ-exo conformation [1]. This specific pucker stabilizes the trans-isomer of the preceding peptide bond. When incorporated into collagen-mimetic peptides, (4R)-4-Hydroxypyrrolidine-2-carboxylic acid significantly increases the thermal transition temperature (Tm) compared to unsubstituted L-proline, which favors a Cγ-endo conformation [2].

Evidence DimensionPyrrolidine ring pucker and triple-helix thermal stability
Target Compound DataEnforces Cγ-exo conformation; stabilizes triple helices
Comparator Or BaselineL-proline (favors Cγ-endo conformation; lower Tm)
Quantified DifferenceShifts conformational equilibrium to Cγ-exo, increasing thermal stability (Tm) in structured peptides
ConditionsAqueous peptide conformational analysis

Critical for the design and procurement of building blocks for stable collagen mimetics, tissue engineering scaffolds, and rigidified peptide drugs.

Single-Step Silica Immobilization for Asymmetric Organocatalysis

For industrial asymmetric aldol and Michael reactions, recovering the chiral catalyst is highly desirable. The C4-hydroxyl group of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid allows for direct, single-step covalent tethering to functionalized silica gels (e.g., via chloropropyl silanes) [1]. In contrast, immobilizing L-proline requires complex, multi-step protection and deprotection of the amine and carboxylic acid to avoid deactivating the catalytic center [2].

Evidence DimensionSteps required for solid-support immobilization
Target Compound Data1-step immobilization via the C4-hydroxyl group
Comparator Or BaselineL-proline (requires multi-step protection/deprotection protocols)
Quantified DifferenceEliminates at least 2 synthetic steps (protection/deprotection) during catalyst manufacturing
ConditionsPreparation of silica-supported chiral organocatalysts

Significantly reduces the time, cost, and complexity of manufacturing recoverable, solid-supported asymmetric catalysts for industrial scale-up.

Superior Ligand Efficiency in Low-Temperature Ullmann Couplings

In Cu(I)-catalyzed Ullmann-type couplings between aryl iodides and beta-ketoesters, the use of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid as a chiral ligand allows the reaction to proceed at exceptionally low temperatures (-45 °C) while maintaining high enantioselectivity (up to 93% ee) [1]. Studies demonstrate that it acts as a superior ligand compared to unsubstituted L-proline, likely due to the additional hydrogen-bonding or coordinating capacity of the hydroxyl group stabilizing the transition state [2].

Evidence DimensionCatalytic efficacy and reaction temperature in Cu(I) couplings
Target Compound DataEnables coupling at -45 °C with 71-93% ee
Comparator Or BaselineL-proline (inferior ligand performance under identical low-temperature conditions)
Quantified DifferenceProvides higher enantiomeric excess and permits lower operational temperatures
ConditionsCuI-catalyzed asymmetric coupling of aryl iodides and beta-ketoesters

Allows chemical manufacturers to run highly enantioselective cross-couplings at lower temperatures, improving safety and energy efficiency profiles.

Synthesis of VHL-Recruiting PROTACs

Due to its strictly oriented C4-hydroxyl group, this compound serves as the procurement standard for synthesizing VHL E3 ligase ligands (such as VH032 derivatives). The hydroxyl handle allows for precise linker attachment, ensuring the correct spatial trajectory required for ternary complex formation and subsequent targeted protein degradation [1].

Manufacturing of Solid-Supported Asymmetric Organocatalysts

For industrial scale-up of asymmetric aldol and Michael additions, this compound is utilized to create recoverable silica-supported catalysts. The C4-OH allows for single-step covalent tethering, bypassing the multi-step protection/deprotection sequences required when using generic L-proline [2].

Development of Conformationally Rigid Peptidomimetics

In tissue engineering and the development of stable peptide therapeutics, this compound is procured to enforce the Cγ-exo ring pucker. This stereoelectronic effect stabilizes the trans-peptide bond, making it the required building block for synthesizing high-Tm collagen mimetics where L-proline yields structurally unstable products [3].

Chiral Ligand for Low-Temperature Cross-Coupling

In fine chemical manufacturing, it is selected over L-proline as a quantitatively superior chiral ligand for Cu(I)-catalyzed Ullmann-type couplings. Its enhanced coordinating capacity enables reactions to proceed at sub-zero temperatures (-45 °C) while maintaining excellent enantiomeric excess, optimizing both yield and energy efficiency [4].

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

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